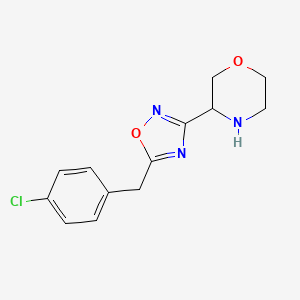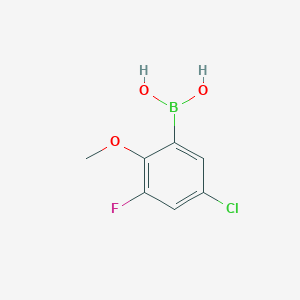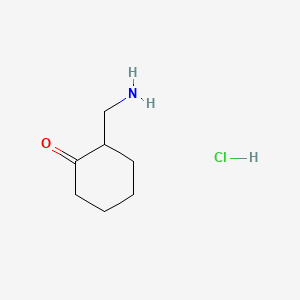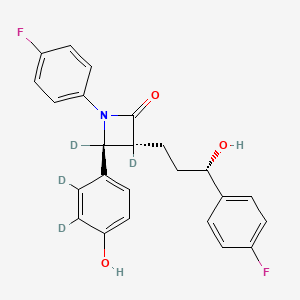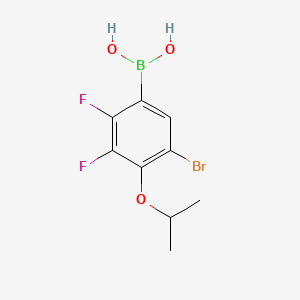
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of bromine, fluorine, and isopropoxy groups attached to a phenyl ring, along with a boronic acid functional group. It is commonly used as a reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and bases can be tailored to achieve efficient production while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to modify its functional groups.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Solvents: Aqueous or organic solvents like ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF).
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds.
科学的研究の応用
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Medicinal Chemistry: Employed in the development of new drug candidates due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Research: Investigated for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of (5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
- (2,3-Difluoro-4-isopropoxyphenyl)boronic acid
- 3-Bromo-5-fluoro-2-isopropoxyphenylboronic acid
- 5-Bromo-2-fluoro-3-pyridineboronic acid pinacol ester
Uniqueness
(5-Bromo-2,3-difluoro-4-isopropoxyphenyl)boronic acid is unique due to the combination of bromine, fluorine, and isopropoxy groups on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. This uniqueness makes it a valuable reagent in the synthesis of complex organic molecules and in various scientific research applications.
特性
分子式 |
C9H10BBrF2O3 |
|---|---|
分子量 |
294.89 g/mol |
IUPAC名 |
(5-bromo-2,3-difluoro-4-propan-2-yloxyphenyl)boronic acid |
InChI |
InChI=1S/C9H10BBrF2O3/c1-4(2)16-9-6(11)3-5(10(14)15)7(12)8(9)13/h3-4,14-15H,1-2H3 |
InChIキー |
WIDBXJAFBATOPK-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C(=C1F)F)OC(C)C)Br)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


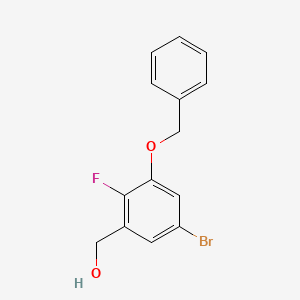
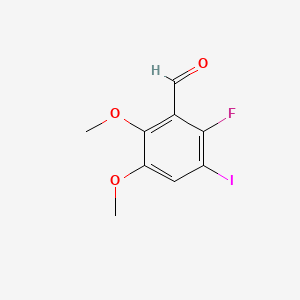
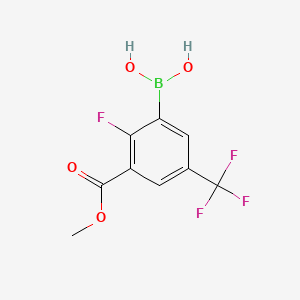
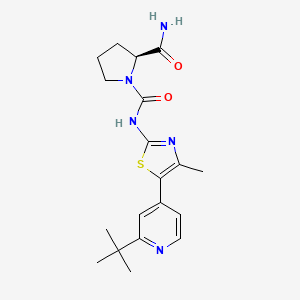

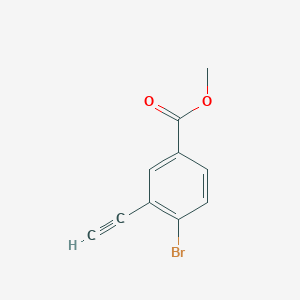
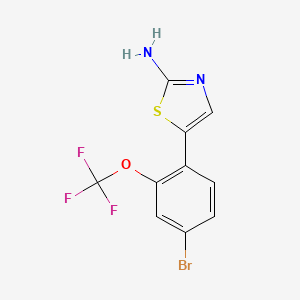
![Ethyl (S)-2-(2-Aminospiro[3.3]heptan-6-yl)acetate HCl](/img/structure/B14025882.png)
![Methyl 4-bromo-7-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B14025894.png)

